
2-(tert-Butyl)-6-Nitrophenol
Übersicht
Beschreibung
2-(tert-Butyl)-6-nitrophenol is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are substituted with a tert-butyl group and a nitro group, respectively
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-6-nitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Target of Action
Related compounds such as tert-butanol have been shown to interact with enzymes like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These enzymes play crucial roles in various biological processes, including protein synthesis, glycolysis, and signal transduction.
Mode of Action
It’s known that tert-butanol, a related compound, can abstract acidic protons from substrates, inhibiting the group from participating in nucleophilic substitution . This suggests that 2-(tert-Butyl)-6-nitrophenol might interact with its targets in a similar manner, potentially altering their function and leading to changes in cellular processes.
Biochemical Pathways
For instance, tert-butanol has been implicated in the modulation of pathways involving enzymes like Ribonuclease pancreatic and Triosephosphate isomerase . These enzymes are involved in critical biological processes such as RNA degradation and glycolysis, respectively.
Pharmacokinetics
It’s known that tert-butanol, a related compound, is poorly absorbed through the skin but rapidly absorbed if inhaled or ingested . This suggests that the route of exposure could significantly impact the bioavailability of this compound.
Result of Action
Related compounds like tert-butylhydroquinone (tbhq) have been shown to have some negative health effects on lab animals at very high doses, such as producing precursors to stomach tumors and damage to dna . This suggests that this compound might have similar effects at high concentrations.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the cytotoxic effects of different environmental factors, including cooking oil fumes (COFs), haze (PM 2.5), and cigarette smoke (CS), on epidermal HaCaT cells and dermal fibroblast (FB) cells have been studied . These factors could potentially interact with this compound, altering its stability, efficacy, and potential toxicity.
Biochemische Analyse
Biochemical Properties
It is known that phenols, a group to which this compound belongs, have unique properties that allow them to interact with various enzymes and proteins . For instance, phenols can act as hydrogen bond donors, allowing them to interact with enzymes and proteins in a specific manner .
Cellular Effects
The cellular effects of 2-(tert-Butyl)-6-nitrophenol are not well-documented. Similar compounds have been shown to influence cell function. For example, 2,4-Di-tert-butylphenol, a related compound, has been shown to induce adipogenesis in human mesenchymal stem cells .
Molecular Mechanism
It is known that benzylic halides, which include compounds similar to this compound, typically react via an SN1 pathway, via the resonance stabilized carbocation .
Temporal Effects in Laboratory Settings
Long-term exposure to related compounds, such as BHT, can result in functional and histological changes of lung, liver, kidneys and thyroid .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Related compounds have shown dose-dependent effects. For instance, the SCF established an ADI of 0-0.05 mg/kg bw/day for BHT based on thyroid, reproduction and haematological effects in the rat .
Metabolic Pathways
It is known that t-butyl groups, which are present in this compound, are often subject to metabolism by a number of cytochrome P450 enzymes (CYPs) .
Transport and Distribution
It is known that related compounds, such as 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole), are involved in various biochemical processes .
Subcellular Localization
It is known that related compounds, such as YAP1, are distributed throughout both the cytoplasm and the nucleus under basal conditions and more enriched within the nucleus in response to certain stresses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-6-nitrophenol typically involves the nitration of 2-Tert-butylphenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure the selective nitration at the 6-position of the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(tert-Butyl)-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.
Major Products Formed:
Reduction: 2-Tert-butyl-6-aminophenol.
Halogenation: 2-Tert-butyl-6-nitro-4-bromophenol.
Vergleich Mit ähnlichen Verbindungen
- 2-Tert-butylphenol
- 2,6-Di-tert-butylphenol
- 4-Tert-butyl-2-nitrophenol
Comparison: 2-(tert-Butyl)-6-nitrophenol is unique due to the specific positioning of the tert-butyl and nitro groups, which influence its chemical reactivity and potential applications. Compared to 2,6-Di-tert-butylphenol, it has a nitro group that introduces different reactivity patterns, making it suitable for specific synthetic and industrial applications.
Eigenschaften
IUPAC Name |
2-tert-butyl-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)7-5-4-6-8(9(7)12)11(13)14/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGBGYYGJIJQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide](/img/structure/B2409566.png)
![N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2409568.png)
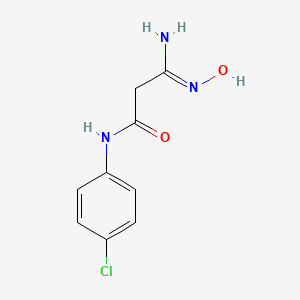
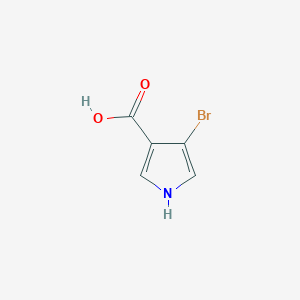
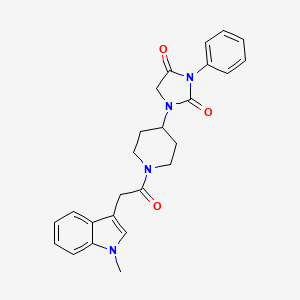

![1-(3-Chloro-4-fluorobenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2409577.png)
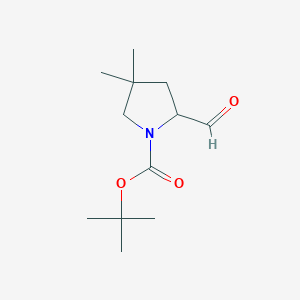
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide](/img/structure/B2409580.png)
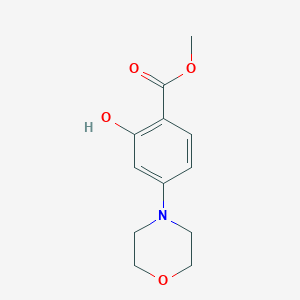


![(E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2409587.png)
